

# In Vivo Validation of 113-O16B for Cancer Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the ionizable lipid **113-O16B** with other clinically relevant alternatives for mRNA-based cancer immunotherapy. The information presented is based on available preclinical data to assist researchers in making informed decisions for their drug development programs.

## Introduction to 113-O16B and Alternatives

The advent of mRNA vaccines has revolutionized the landscape of immunotherapy. Central to the success of these vaccines are the lipid nanoparticles (LNPs) that encapsulate and deliver the mRNA cargo. The ionizable lipid is a critical component of the LNP, influencing its delivery efficiency, tissue tropism, and overall immunogenicity.

**113-O16B** is a disulfide bond-containing ionizable cationic lipidoid that has been investigated for its potential in delivering mRNA cancer vaccines. Preclinical studies have highlighted its ability to target lymph nodes, a key site for initiating adaptive immune responses.

This guide compares **113-O16B** with three other prominent ionizable lipids:

- ALC-0315: A key component of the Pfizer-BioNTech COVID-19 vaccine (Comirnaty®).
- SM-102: The ionizable lipid used in the Moderna COVID-19 vaccine (Spikevax®).



 DLin-MC3-DMA (MC3): The ionizable lipid in the first FDA-approved siRNA therapeutic, Onpattro®.

## **Comparative In Vivo Performance**

The following tables summarize the quantitative data from preclinical studies evaluating the in vivo efficacy of mRNA vaccines formulated with **113-O16B** and its alternatives in cancer models.

Table 1: Biodistribution and Lymph Node Targeting

| lonizable Lipid | Animal Model | Route of<br>Administration | Key Findings                                                                                       | Reference |
|-----------------|--------------|----------------------------|----------------------------------------------------------------------------------------------------|-----------|
| 113-O12B        | C57BL/6 Mice | Subcutaneous<br>(s.c.)     | Significantly higher mRNA expression in draining lymph nodes compared to the liver.                |           |
| ALC-0315        | C57BL/6 Mice | Subcutaneous<br>(s.c.)     | Higher mRNA expression in the liver compared to draining lymph nodes.                              |           |
| SM-102          | C57BL/6 Mice | Intramuscular<br>(i.m.)    | High transfection efficiency at the injection site with some distribution to the liver and spleen. | [1]       |
| DLin-MC3-DMA    | C57BL/6 Mice | Intramuscular<br>(i.m.)    | Effective in vivo delivery of mRNA.                                                                | [2]       |



Note: 113-O12B is a closely related analogue of **113-O16B** from the same study and is presented here as a surrogate for lymph node targeting capabilities.

Table 2: Anti-Tumor Efficacy in B16F10 Melanoma Model

| Ionizable Lipid | Therapeutic<br>Regimen      | Tumor Growth<br>Inhibition                                   | Survival<br>Benefit         | Reference |
|-----------------|-----------------------------|--------------------------------------------------------------|-----------------------------|-----------|
| 113-O12B        | OVA mRNA<br>vaccine         | Significantly suppressed tumor growth compared to control.   | Improved<br>survival.       |           |
| ALC-0315        | OVA mRNA<br>vaccine         | Less effective tumor growth inhibition compared to 113-O12B. | Modest survival<br>benefit. |           |
| SM-102          | IFNβ mRNA<br>(intratumoral) | Significantly<br>delayed tumor<br>growth.                    | Not reported.               | [3]       |
| DLin-MC3-DMA    | HPV-16 E7<br>mRNA vaccine   | Induced protective immune responses and tumor suppression.   | Not reported.               | [4]       |

**Table 3: Immunogenicity - CD8+ T Cell Response** 



| Ionizable Lipid | Assay                    | Key Findings                                                                                             | Reference |
|-----------------|--------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| 113-O12B        | Flow Cytometry & ELISpot | Significantly increased the percentage of OVA-specific CD8+ T cells in splenocytes compared to ALC-0315. |           |
| ALC-0315        | Flow Cytometry & ELISpot | Induced a CD8+ T cell<br>response, but to a<br>lesser extent than<br>113-O12B.                           |           |
| SM-102          | Flow Cytometry           | Elicited robust cellular immune responses.                                                               | [1]       |
| DLin-MC3-DMA    | Not specified            | Induced strong<br>antigen-specific<br>immune responses.                                                  | [4]       |

## **Signaling Pathways and Experimental Workflows**

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the key processes involved.



#### Degradation









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in lipid—mRNA nanoparticles as a treatment option for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Advances in mRNA LNP-Based Cancer Vaccines: Mechanisms, Formulation Aspects, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Validation of 113-O16B for Cancer Immunotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597133#in-vivo-validation-of-113-o16b-for-cancer-immunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com